Product packaging for Methyl 4-(3,4-dimethoxyphenyl)butanoate(Cat. No.:CAS No. 51686-49-8)

Methyl 4-(3,4-dimethoxyphenyl)butanoate

Cat. No.: B15379979
CAS No.: 51686-49-8
M. Wt: 238.28 g/mol
InChI Key: FYXDSVDPYBFSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-(3,4-dimethoxyphenyl)butanoate (CAS 51686-49-8) is a high-purity chemical ester featuring a butanoate backbone substituted with a 3,4-dimethoxyphenyl group. With a molecular formula of C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol, this compound is a valuable building block in organic synthesis and pharmaceutical research. Its synthesis is typically achieved via acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid with methanol, with purification often accomplished using techniques like flash column chromatography to ensure high quality and a purity that can be validated by GC (>97%) or ESI-MS (observed m/z 211.10 for [M+H]⁺). The primary research application of this compound is as a key synthetic precursor. Its structure serves as an intermediate in the synthesis of more complex molecules for pharmacological testing. The compound's ester and methoxy groups offer versatile sites for further chemical derivatization, such as hydrolysis to the corresponding carboxylic acid or benzylation of phenolic hydroxyl groups in related structures, making it a flexible starting point for structure-activity relationship (SAR) studies. While this specific ester is a precursor, its structural features are of interest in medicinal chemistry. The 3,4-dimethoxyphenyl moiety is an electron-rich aromatic system known to be present in compounds with various biological activities. It is important to distinguish this ester from its dioxo analog (Methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate) and from clinical drugs like Verapamil, as it lacks the complex nitrile and amine moieties that enable specific drug-receptor interactions. This compound is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O4 B15379979 Methyl 4-(3,4-dimethoxyphenyl)butanoate CAS No. 51686-49-8

Properties

CAS No.

51686-49-8

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)butanoate

InChI

InChI=1S/C13H18O4/c1-15-11-8-7-10(9-12(11)16-2)5-4-6-13(14)17-3/h7-9H,4-6H2,1-3H3

InChI Key

FYXDSVDPYBFSOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCC(=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications
This compound (D1) C₁₃H₁₆O₄ 236.26 g/mol Ester, two methoxy groups Synthetic intermediate
Verapamil C₂₆H₃₆N₂O₄·HCl 477.05 g/mol Nitrile, tertiary amine, methoxy groups Calcium channel blocker
Methyl 2,4-dioxo-4-phenylbutanoate C₁₁H₁₀O₄ 206.20 g/mol Ester, two ketones, phenyl group Unspecified (chemical research)
2-(3,4-Dimethoxyphenyl)-7-{4-[(dimethylamino)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one C₂₆H₃₃N₃O₃ 435.57 g/mol Piperidine, pyrimidinone, methoxy groups Pharmaceutical candidate

Key Findings and Distinctions

This compound vs. Verapamil Structural Differences: While both compounds contain 3,4-dimethoxyphenyl substituents, Verapamil incorporates a nitrile group and a tertiary amine, enabling its interaction with calcium channels. D1 lacks these moieties, limiting its direct pharmacological utility. Applications: Verapamil is a clinically approved antihypertensive drug , whereas D1 serves as a precursor in synthetic pathways .

Molecular Weight: The dioxo compound has a lower molecular weight (206.20 g/mol vs. 236.26 g/mol), which may influence solubility and bioavailability.

Heterocyclic Derivatives () Compounds such as 2-(3,4-dimethoxyphenyl)-7-{4-[(dimethylamino)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one exhibit complex heterocyclic frameworks. These structures enhance binding affinity to biological targets, making them candidates for drug development .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for Methyl 4-(3,4-dimethoxyphenyl)butanoate, and how is purity optimized? A: The compound is synthesized via acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid with methanol in the presence of sulfuric acid. After refluxing for 8 hours, purification is achieved using flash column chromatography (n-hexane/ethyl acetate, 5:1), yielding 39% . Optimization involves adjusting reaction time, acid catalyst concentration, or alternative solvents (e.g., DMF for higher polarity). Purity is validated via GC (>97%) or ESI-MS (observed m/z 211.10 for [M+H]⁺) .

Advanced Synthetic Challenges

Q: How can researchers address low yields in the synthesis of this compound? A: Low yields (e.g., 39% in initial steps) may stem from incomplete esterification or side reactions. Strategies include:

  • Catalyst screening : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce degradation.
  • Temperature control : Use microwave-assisted synthesis to accelerate reaction kinetics.
  • Workup optimization : Employ liquid-liquid extraction to isolate intermediates before chromatography .

Structural Derivatization for Functional Studies

Q: What methodologies enable derivatization of this compound for structure-activity studies? A: The ester and methoxy groups are key modification sites. For example:

  • Benzylation : React with benzyl bromide/K₂CO₃ in anhydrous DMF to protect hydroxyl groups, forming methyl 4-(3,4-bis(benzyloxy)phenyl)butanoate .
  • Hydrolysis : Convert the ester to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) to study bioactive intermediates .

Analytical Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and stability of this compound? A:

  • Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy peaks at δ 3.7–3.9 ppm).
  • Mass spectrometry : ESI-MS or HRMS for molecular ion confirmation.
  • Chromatography : HPLC with UV detection (λ ~280 nm for aromatic systems) to assess purity and degradation products .

Biological Activity and Mechanistic Studies

Q: How can researchers design experiments to evaluate the biological potential of this compound? A:

  • Enzyme assays : Test inhibition of targets like lipoxygenase or cyclooxygenase, leveraging the methoxy groups’ electron-donating effects.
  • Cellular models : Assess neuroprotective or anticancer activity using SH-SY5Y or MCF-7 cell lines, monitoring apoptosis via flow cytometry .
  • Metabolic stability : Incubate with liver microsomes to study ester hydrolysis kinetics .

Stability and Degradation Pathways

Q: What factors influence the hydrolytic stability of the ester group in this compound? A: Stability depends on pH, temperature, and enzymatic activity. In acidic conditions, the ester hydrolyzes slowly, while alkaline conditions (pH >10) accelerate cleavage. Storage at –20°C in anhydrous DMSO minimizes degradation. Degradation products (e.g., 4-(3,4-dimethoxyphenyl)butanoic acid) are identified via TLC or LC-MS .

Comparative Reactivity with Analogues

Q: How does the substitution pattern (3,4-dimethoxy vs. para-amino) alter reactivity? A: The electron-rich 3,4-dimethoxy group enhances electrophilic substitution (e.g., nitration), whereas para-amino derivatives (e.g., Methyl 4-(4-aminophenyl)butanoate) are more nucleophilic, enabling diazotization or coupling reactions. This difference impacts applications in drug design (e.g., targeting vs. metabolic stability) .

Data Interpretation and Contradictions

Q: How should researchers reconcile discrepancies in reported yields or bioactivity data? A: Variability may arise from:

  • Synthetic conditions : Trace moisture or catalyst impurities affecting reproducibility.
  • Assay protocols : Differences in cell lines or enzyme sources.
  • Solution : Replicate experiments under controlled conditions (e.g., inert atmosphere) and validate bioactivity using orthogonal assays (e.g., Western blotting alongside viability assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.